molecular formula C5H9F2N B1480536 (2,2-Difluoro-3-methylcyclopropyl)methanamine CAS No. 1936530-42-5

(2,2-Difluoro-3-methylcyclopropyl)methanamine

Cat. No.: B1480536
CAS No.: 1936530-42-5
M. Wt: 121.13 g/mol
InChI Key: ZUENBKHBKYDEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoro-3-methylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbocyclization and Fluorination Techniques

The study by Saito et al. (2003) explores carbocyclization reactions of terminally difluorinated alkenyl active methine compounds, leading to fluorocyclopentene derivatives. This research highlights the utility of (2,2-Difluoro-3-methylcyclopropyl)methanamine in synthesizing fluorinated cyclopropyl rings, which are valuable in medicinal chemistry due to their influence on the bioavailability and stability of pharmaceuticals (Saito et al., 2003).

Cellular Imaging and Photocytotoxicity

Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating photocytotoxicity in red light and potential for cellular imaging. This signifies the role of difluorinated cyclopropyl methanamines in developing photoactive compounds for therapeutic and diagnostic purposes (Basu et al., 2014).

Scaffold for Drug Discovery

The work of Yarmolchuk et al. (2011) on hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives underscores the importance of difluorinated cyclopropyl compounds as scaffolds in drug discovery. These compounds provide a basis for constructing compound libraries, a critical step in identifying new therapeutics (Yarmolchuk et al., 2011).

Asymmetric Arylation for Optically Active Compounds

Yang and Xu (2010) developed a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, emphasizing the role of this compound in asymmetric synthesis. This process is pivotal for creating optically active compounds with potential pharmaceutical applications (Yang & Xu, 2010).

Transfer Hydrogenation Reactions

Karabuğa et al. (2015) discussed the efficiency of (4-Phenylquinazolin-2-yl)methanamine-based ruthenium complexes in transfer hydrogenation reactions. This illustrates the chemical versatility of difluorinated cyclopropyl methanamines in catalysis and synthetic organic chemistry (Karabuğa et al., 2015).

Anticancer Activity

Mbugua et al. (2020) reported on palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, showing significant anticancer activity. This research demonstrates the potential biomedical applications of difluorinated cyclopropyl methanamines in developing new anticancer agents (Mbugua et al., 2020).

Properties

IUPAC Name

(2,2-difluoro-3-methylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-3-4(2-8)5(3,6)7/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENBKHBKYDEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoro-3-methylcyclopropyl)methanamine
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(2,2-Difluoro-3-methylcyclopropyl)methanamine
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(2,2-Difluoro-3-methylcyclopropyl)methanamine
Reactant of Route 4
(2,2-Difluoro-3-methylcyclopropyl)methanamine
Reactant of Route 5
(2,2-Difluoro-3-methylcyclopropyl)methanamine
Reactant of Route 6
(2,2-Difluoro-3-methylcyclopropyl)methanamine

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